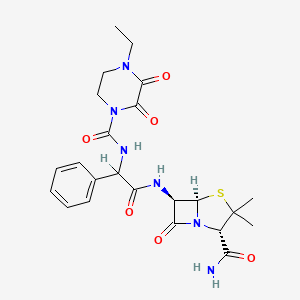

Piperacillin amide

Vue d'ensemble

Description

Piperacillin amide is a derivative of piperacillin, a broad-spectrum β-lactam antibiotic belonging to the ureidopenicillin class. This compound retains the core structure of piperacillin but features an amide functional group, which can influence its chemical properties and biological activity. Piperacillin itself is known for its effectiveness against a wide range of Gram-positive and Gram-negative bacteria, particularly Pseudomonas aeruginosa .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of piperacillin amide typically involves the amidation of piperacillin. One common method is the reaction of piperacillin with an amine under appropriate conditions to form the amide bond. This can be achieved using coupling reagents such as carbodiimides or uronium salts, which facilitate the formation of the amide bond by activating the carboxyl group of piperacillin .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale amidation reactions using automated reactors. The process would include precise control of reaction parameters such as temperature, pH, and reactant concentrations to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like chromatography can further enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: Piperacillin amide can undergo various chemical reactions, including:

Oxidation: The amide group can be oxidized under strong oxidative conditions, although this is less common.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The amide nitrogen can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or borane complexes.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of carboxylic acids or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amides or other derivatives.

Applications De Recherche Scientifique

Chemistry

- Model Compound : Piperacillin amide serves as a model compound for studying amide bond formation and reactivity. Researchers investigate its chemical behavior to develop new synthetic methodologies.

- Synthesis of Complex Molecules : It is utilized in the synthesis of complex organic molecules, providing a versatile building block in pharmaceutical chemistry.

Biology

- Antibacterial Properties : Studies have investigated the antibacterial properties of this compound. Its interactions with bacterial enzymes are critical for understanding its efficacy against resistant strains.

- Mechanism of Action : this compound's mechanism involves binding to penicillin-binding proteins (PBPs), inhibiting bacterial cell wall synthesis, leading to cell lysis .

Medicine

- Antibiotic Development : Due to its structural modifications, this compound is explored as a potential antibiotic or precursor for developing new antibacterial agents that can overcome resistance mechanisms.

- Clinical Case Studies :

- A study highlighted the effectiveness of piperacillin/tazobactam (which includes piperacillin) in treating complicated infections, demonstrating significant clinical outcomes in patients with severe bacterial infections .

- Another case reported adverse reactions associated with piperacillin treatment, emphasizing the need for careful monitoring during administration .

Industry

- Pharmaceutical Manufacturing : this compound is used as an intermediate in pharmaceutical production, facilitating the development of various therapeutic agents.

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Model compound for amide studies | Enhances understanding of amide reactivity |

| Biology | Antibacterial research | Effective against resistant strains; mechanism involves PBPs |

| Medicine | Antibiotic development | Promising results in treating severe infections; adverse reactions noted |

| Industry | Intermediate in drug synthesis | Essential for developing new therapeutic agents |

Case Studies

- Antibacterial Efficacy :

- Adverse Reactions :

- Polymeric Micelles :

Mécanisme D'action

The mechanism of action of piperacillin amide is similar to that of piperacillin. It inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding interferes with the final stages of peptidoglycan synthesis, leading to cell lysis and death of the bacteria. This compound may also exhibit enhanced stability against β-lactamase enzymes due to the presence of the amide group .

Comparaison Avec Des Composés Similaires

Piperacillin: The parent compound, known for its broad-spectrum antibacterial activity.

Tazobactam: A β-lactamase inhibitor often combined with piperacillin to enhance its efficacy.

Ampicillin: Another β-lactam antibiotic with a similar mechanism of action but different spectrum of activity.

Uniqueness: Piperacillin amide is unique due to the presence of the amide group, which can influence its chemical stability and reactivity. This modification may also affect its interaction with bacterial enzymes and its overall antibacterial activity. Compared to piperacillin, this compound may offer advantages in terms of stability and resistance to enzymatic degradation .

Propriétés

IUPAC Name |

(2S,5R,6R)-6-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N6O6S/c1-4-27-10-11-28(20(34)19(27)33)22(35)26-13(12-8-6-5-7-9-12)17(31)25-14-18(32)29-15(16(24)30)23(2,3)36-21(14)29/h5-9,13-15,21H,4,10-11H2,1-3H3,(H2,24,30)(H,25,31)(H,26,35)/t13?,14-,15+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHKJWISCYDZQS-VVNAQIESSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30920227 | |

| Record name | 6-[(2-{[(4-Ethyl-2,3-dioxopiperazin-1-yl)(hydroxy)methylidene]amino}-1-hydroxy-2-phenylethylidene)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30920227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90686-52-5 | |

| Record name | Piperacillin amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090686525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-[(2-{[(4-Ethyl-2,3-dioxopiperazin-1-yl)(hydroxy)methylidene]amino}-1-hydroxy-2-phenylethylidene)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30920227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.